An In-Depth Technical Guide to 1'N-Benzyl Biotin: Structure, Properties, and Research Context
An In-Depth Technical Guide to 1'N-Benzyl Biotin: Structure, Properties, and Research Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1’N-Benzyl Biotin is a synthetic derivative of biotin (Vitamin B7), a crucial water-soluble vitamin that acts as a coenzyme for carboxylase enzymes involved in key metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2] This guide provides a comprehensive overview of the known properties of 1’N-Benzyl Biotin, its relationship to biotin biosynthesis, and its relevance within the broader context of biotin analogue research, particularly in the pursuit of novel antibacterial agents. While detailed experimental data for 1'N-Benzyl Biotin is not extensively available in the public domain, this document synthesizes the existing information to provide a valuable resource for researchers in the field.
Core Molecular Attributes of 1'N-Benzyl Biotin
1’N-Benzyl Biotin is characterized by the addition of a benzyl group to one of the nitrogen atoms in the ureido ring of the biotin molecule. This modification significantly alters its chemical properties and potential biological activity compared to its parent compound.
Chemical Structure and Molecular Formula
The systematic IUPAC name for 1’N-Benzyl Biotin is 5-((3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid.[1] Its chemical structure is depicted in the diagram below.
Caption: 2D Chemical Structure of 1'N-Benzyl Biotin.
Physicochemical Properties
A summary of the key physicochemical properties of 1’N-Benzyl Biotin is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂N₂O₃S | [1] |
| Molecular Weight | 334.43 g/mol | [1] |
| CAS Number | 76335-62-1 | [1] |
| Appearance | Off-White to Light Beige Solid | [2] |
| Melting Point | 183-184°C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
| Synonyms | 5-((3aS,4S,6aR)-1-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, N-Benzyl-d-biotin, Biotin Impurity 4 | [1][2] |
Synthesis and Characterization
Synthesis
Caption: Conceptual workflow for the synthesis of 1'N-Benzyl Biotin.
This process would likely involve the reaction of biotin with a suitable benzylating agent, such as benzyl bromide, in the presence of a base to deprotonate the nitrogen atom of the ureido ring, facilitating nucleophilic attack. The reaction would be carried out in an appropriate aprotic solvent. Purification of the resulting product would be necessary to isolate 1’N-Benzyl Biotin from unreacted starting materials and potential byproducts, including the 3’N-benzylated isomer.
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 1’N-Benzyl Biotin are not widely published. However, based on its structure, the following characteristic spectral features would be expected:
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¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the methylene protons of the benzyl group, and the protons of the biotin core and its valeric acid side chain.
-
¹³C NMR: Resonances for the carbons of the benzyl group, the biotin bicyclic core, and the valeric acid side chain.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 334.43 g/mol .[1]
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FTIR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ureido ring and the carboxylic acid, N-H bending, C-N stretching, and C-H stretching of the aromatic and aliphatic moieties.
Biological and Research Context
The primary interest in 1’N-Benzyl Biotin and other biotin analogues for researchers and drug development professionals stems from their potential as inhibitors of biotin-dependent enzymes, which are essential for the survival of various organisms, including pathogenic bacteria.
Biotin Biosynthesis and Biotin Protein Ligase (BPL)
Bacteria synthesize biotin through a well-defined pathway, which is absent in humans, making the enzymes in this pathway attractive targets for the development of novel antibiotics.[5][6] Biotin is covalently attached to its target carboxylases by the enzyme Biotin Protein Ligase (BPL), also known as holocarboxylase synthetase.[7][8] BPL is a crucial enzyme that activates biotin and facilitates its attachment to an acceptor protein.[7][8] Inhibition of BPL would disrupt essential metabolic processes, leading to bacterial cell death.
Caption: The role of BPL in biotinylation and its potential inhibition by biotin analogues.
1'N-Benzyl Biotin as a Potential BPL Inhibitor
While no specific studies have been published detailing the inhibitory activity of 1’N-Benzyl Biotin against BPL, research on other biotin analogues has demonstrated that modifications to the biotin structure can lead to potent and selective BPL inhibitors with antibacterial activity.[7][8] The benzyl group at the 1'N-position of 1’N-Benzyl Biotin would be expected to interact with the active site of BPL, potentially preventing the binding and/or activation of natural biotin. Further research is required to determine the specific inhibitory constants (Ki or IC50) and the antibacterial spectrum (e.g., Minimum Inhibitory Concentrations - MICs) of 1’N-Benzyl Biotin against various bacterial strains.
Potential Research Applications
Given its structural similarity to biotin, 1’N-Benzyl Biotin could potentially be employed in various research applications, although specific protocols are not yet established.
Competitive Binding Assays
1’N-Benzyl Biotin could be used as a competitor in assays designed to study the binding of biotin to avidin, streptavidin, or other biotin-binding proteins.[9][10] By competing with a labeled biotin derivative, it could be used to determine the binding affinity of other unlabeled biotin analogues.
Affinity Chromatography
While biotin itself is widely used in affinity chromatography, derivatives like 1’N-Benzyl Biotin could be investigated for the development of affinity matrices with altered binding or elution characteristics.[11] The benzyl group might influence the interaction with the solid support or the target molecule.
Conclusion
1’N-Benzyl Biotin is a chemically defined derivative of biotin with established fundamental properties. While it is recognized as a biotin impurity and a synthetic intermediate, its full biological and biochemical profile remains to be elucidated. The growing interest in biotin analogues as potential antibacterial agents targeting Biotin Protein Ligase highlights the need for further investigation into the properties and activities of compounds like 1’N-Benzyl Biotin. This guide provides a foundational understanding of this molecule, serving as a starting point for researchers and drug development professionals interested in exploring its potential in their respective fields. Future studies are warranted to fully characterize its synthesis, spectroscopic properties, and biological activity to unlock its potential as a research tool or a lead compound for therapeutic development.
References
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Broussard, T.C., Kobe, M.J., Pakhomova, S., et al. (2013). The Three-Dimensional Structure of the Biotin Carboxylase-Biotin Carboxyl Carrier Protein Complex of E. coli Acetyl-CoA Carboxylase. Structure, 21(4), 650-657. [Link]
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Tieu, W., Polyak, S.W., & Booker, G.W. (2012). Biotin Protein Ligase Is a Target for New Antibacterials. Molecules, 17(12), 14384-14397. [Link]
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Zempleni, J. (2020). Regulatory Role, Mechanism, and Metabolic Profile of BIOTIN in Gene Expression. Journal of Biosciences and Medicines, 8(7), 1-16. [Link]
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Chavan, S.P., Kalbhor, D.B., & Gonnade, R.G. (2022). Rapid Synthesis of the epi-Biotin Sulfone via Tandem S,N-Carbonyl Migration/aza-Michael/Spirocyclization and Haller–Bauer Reaction. ACS Omega, 7(14), 12267-12275. [Link]
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